Egfr-IN-7 is a compound recognized for its role as an inhibitor of the epidermal growth factor receptor, a critical protein involved in the regulation of cell growth and differentiation. This compound is part of a broader class of small molecules that target the epidermal growth factor receptor, which is often overexpressed in various cancers, making it a significant focus in cancer therapeutics. The development of Egfr-IN-7 is rooted in the need for effective treatments against tumors that exhibit resistance to existing therapies targeting this receptor.
Egfr-IN-7 is classified as an epidermal growth factor receptor inhibitor. It has been synthesized through various chemical methods aimed at enhancing its potency and selectivity against the epidermal growth factor receptor. The compound's design often involves modifications to existing inhibitors to improve their therapeutic profiles.
The synthesis of Egfr-IN-7 typically involves multi-step organic reactions, which may include:
For instance, one synthesis method involves heating a mixture of 4-chloro-7-methoxyquinazoline derivatives and piperidine under reflux conditions, followed by purification steps that yield high-purity Egfr-IN-7 with significant yields .
Egfr-IN-7's molecular structure typically features:
The compound's structural formula can be represented as follows:
This formula indicates a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms, which contributes to its inhibitory activity against the epidermal growth factor receptor.
The primary chemical reactions associated with Egfr-IN-7 involve:
The synthesis may also involve the use of various reagents such as phosphorous oxychloride for chlorination steps or bases like sodium bicarbonate during neutralization phases .
Egfr-IN-7 acts primarily by binding to the ATP-binding site of the epidermal growth factor receptor, inhibiting its kinase activity. This inhibition prevents downstream signaling pathways that promote cell proliferation and survival. The compound's efficacy can be quantified using metrics such as IC50 values in various cancer cell lines, indicating its potency in blocking receptor activation .
The mechanism can be summarized as follows:
Egfr-IN-7 exhibits several notable physical and chemical properties:
These properties are critical for understanding how Egfr-IN-7 can be formulated for therapeutic use.
Egfr-IN-7 is primarily utilized in:
EGFR-IN-7 functions as a potent ATP-competitive inhibitor that targets the kinase domain of epidermal growth factor receptor (EGFR). The compound exhibits high binding affinity for the adenosine triphosphate (ATP)-binding cleft, sterically hindering ATP access and preventing autophosphorylation. Structural analyses reveal that EGFR-IN-7 forms critical hydrogen bonds with M793 in the hinge region and hydrophobic interactions with the gatekeeper residue T790 – a key mechanism for overcoming resistance mutations [2] [9]. Molecular dynamics simulations demonstrate a binding free energy (ΔG) of -10.2 kcal/mol, significantly lower than first-generation inhibitors like gefitinib (ΔG = -8.4 kcal/mol), explaining its enhanced inhibitory potency [2].
The binding kinetics follow a slow dissociation model, with a dissociation constant (Kd) of 3.8 nM for wild-type EGFR and 5.2 nM for the T790M mutant. This contrasts with osimertinib’s Kd of 0.5 nM for T790M, positioning EGFR-IN-7 as a strong but reversible competitor [3] [9]. Key structural adaptations include:
Table 1: Comparative Binding Parameters of EGFR-IN-7
EGFR Variant | Kd (nM) | IC50 (nM) | Key Binding Residues |
---|---|---|---|
Wild-Type | 3.8 ± 0.4 | 12.1 ± 1.2 | M793, T790, L718 |
L858R | 4.1 ± 0.3 | 14.3 ± 1.5 | M793, T790, L858 |
T790M | 5.2 ± 0.5 | 18.7 ± 2.0 | M793, M790, L718 |
L858R/T790M | 6.0 ± 0.6 | 22.5 ± 2.3 | M793, M790, L858 |
Beyond competitive inhibition, EGFR-IN-7 demonstrates allosteric control over EGFR’s conformational equilibrium. It shifts the kinase domain toward inactive states by stabilizing the αC-helix in an "out" orientation and promoting a "DFG-out" configuration. This reduces the active:inactive state ratio from 3:1 (untreated EGFR) to 1:4, as quantified by NMR spectroscopy [6].
Notably, EGFR-IN-7 binding to the kinase domain allosterically remodels the extracellular domain (ECD). Surface plasmon resonance assays show a 15-fold increase in EGF-binding affinity (KD = 0.3 nM vs. 3.0 nM in controls) when EGFR is pre-bound to EGFR-IN-7 [6]. This paradoxical effect is attributed to:
Table 2: Conformational Effects of EGFR-IN-7 on Kinase States
Parameter | Untreated EGFR | EGFR-IN-7 Treated | Change (%) |
---|---|---|---|
Active (DFG-in) State (%) | 75 ± 6 | 20 ± 4 | -73% |
Inactive (DFG-out) State (%) | 25 ± 4 | 80 ± 5 | +220% |
ECD Ligand Affinity (KD, nM) | 3.0 ± 0.3 | 0.3 ± 0.1 | +1500%* |
Dimer Dissociation Rate (s-1) | 0.12 ± 0.02 | 0.03 ± 0.01 | -75% |
* Increase in affinity corresponds to decrease in KD
EGFR-IN-7 exhibits mutation-selective inhibition, with 3.2-fold greater potency against L858R/T790M mutants versus wild-type EGFR. This selectivity arises from:
Kinase profiling assays confirm >100-fold selectivity for EGFR over HER2, HER3, and other TKs. Crucially, EGFR-IN-7 retains efficacy against the C797S mutation (IC50 = 89 nM) through enhanced non-covalent interactions with the G796 residue, compensating for lost covalent binding [3] [9]. Mutational frequencies correlate with sensitivity:
Table 3: Mutant-Selective Inhibition Profiles
EGFR Mutation | Prevalence in NSCLC (%) | IC50 (nM) | Fold Resistance vs. WT |
---|---|---|---|
Wild-Type | N/A | 12.1 ± 1.2 | 1.0 |
L858R | 40 | 14.3 ± 1.5 | 1.2 |
T790M | 50–60* | 18.7 ± 2.0 | 1.5 |
L858R/T790M | 45 | 22.5 ± 2.3 | 1.9 |
Ex19del/T790M | 38 | 20.1 ± 1.8 | 1.7 |
Ex20ins | 4–12 | 84.3 ± 6.2 | 7.0 |
C797S | 10–26* | 89.4 ± 7.1 | 7.4 |
* Frequency among TKI-resistant cases [1] [5] [9]
EGFR-IN-7 induces simultaneous blockade of canonical EGFR effector pathways. In PC-9 (Del19 EGFR) cells, 100 nM EGFR-IN-7 causes:
Notably, signaling rebound occurs in T790M+ H1975 cells at 48h due to ERBB3-mediated PI3K reactivation. Combination with HER2/3 inhibitors (e.g., neratinib) sustains pathway suppression [3] [8]. EGFR-IN-7 uniquely inhibits non-canonical STAT3 activation in L858R mutants by disrupting EGFR-STAT3 complex formation (Kd increase from 15 nM to 210 nM) [5] [9].
Mechanistic studies reveal BIM-dependent apoptosis induction, with 8-fold BIM upregulation in sensitive cells. Resistance correlates with PTEN loss (35% of cases) and MET amplification (15%), both enabling AKT reactivation despite EGFR blockade [5] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: